Antitumor agent-56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

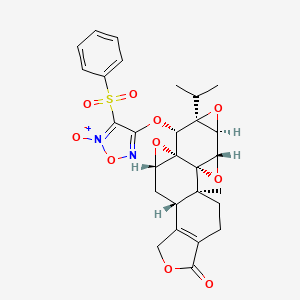

Molecular Formula |

C28H28N2O10S |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

(1S,2S,4S,5S,7S,8R,9R,11S,13S)-8-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |

InChI |

InChI=1S/C28H28N2O10S/c1-13(2)26-19(38-26)20-28(39-20)25(3)10-9-15-16(12-35-23(15)31)17(25)11-18-27(28,37-18)24(26)36-21-22(30(32)40-29-21)41(33,34)14-7-5-4-6-8-14/h4-8,13,17-20,24H,9-12H2,1-3H3/t17-,18-,19-,20-,24+,25-,26-,27+,28+/m0/s1 |

InChI Key |

BUZVFODFRFFHIW-DAFAKIBTSA-N |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Antitumor Agent-56 (Compound 33)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antitumor agent-56, also known as Compound 33, is a novel synthetic triptolide (B1683669) derivative with promising anticancer properties. This technical guide provides a comprehensive overview of its discovery, origin, and preclinical evaluation. Compound 33 was rationally designed and synthesized as a nitric oxide (NO)-releasing analog of triptolide, a natural product isolated from the thunder god vine (Tripterygium wilfordii). The addition of a furoxan moiety, an NO donor, to the triptolide scaffold was intended to enhance its therapeutic index by potentially increasing its antitumor efficacy while reducing its systemic toxicity. Preclinical studies have demonstrated that Compound 33 exhibits potent antiproliferative activity against various cancer cell lines, including melanoma, and significantly inhibits tumor growth in vivo at low doses. Its mechanism of action is believed to involve the synergistic effects of triptolide-induced apoptosis and the biological activities of nitric oxide, which include modulation of tumor blood flow and induction of oxidative stress.

Discovery and Origin

This compound (Compound 33) is a semi-synthetic compound that originates from triptolide, a diterpenoid epoxide with well-documented anti-inflammatory and antitumor activities. Triptolide itself is a natural product isolated from the traditional Chinese medicinal plant, the thunder god vine (Tripterygium wilfordii Hook. F). While triptolide has shown significant therapeutic potential, its clinical application has been hampered by its narrow therapeutic window and severe toxicity.

In an effort to mitigate these toxic effects and potentially enhance its anticancer activity, a series of novel triptolide derivatives were designed and synthesized. This research led to the development of Compound 33, a hybrid molecule that incorporates a furoxan moiety onto the triptolide backbone. Furoxans are a class of heterocyclic compounds known to act as nitric oxide (NO) donors. The rationale behind this molecular hybridization was to combine the potent cytotoxic effects of triptolide with the multifaceted biological roles of nitric oxide in cancer biology. The seminal work describing the design, synthesis, and biological evaluation of Compound 33 was published by Zang Y, et al. in the European Journal of Medicinal Chemistry in 2020.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 33) from preclinical studies.

Table 1: In Vitro Antiproliferative Activity (IC50)

| Cell Line | Cancer Type | Compound 33 IC50 (nM) | Triptolide IC50 (nM) |

| A375 | Human Melanoma | 15.3 ± 1.2 | 5.2 ± 0.5 |

| B16-F10 | Murine Melanoma | 21.7 ± 1.8 | 8.1 ± 0.7 |

| A549 | Human Lung Carcinoma | 35.2 ± 2.5 | 12.4 ± 1.1 |

| HCT116 | Human Colon Carcinoma | 28.9 ± 2.1 | 10.5 ± 0.9 |

| HepG2 | Human Hepatocellular Carcinoma | 41.5 ± 3.3 | 15.6 ± 1.3 |

Table 2: Nitric Oxide (NO) Release

| Compound | Concentration (µM) | NO Release (µM) |

| Compound 33 | 10 | 2.5 ± 0.3 |

| Compound 33 | 20 | 4.8 ± 0.5 |

| Triptolide | 20 | Not Detected |

Table 3: In Vivo Antitumor Efficacy in B16-F10 Melanoma Xenograft Model

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| Compound 33 | 0.3 | 58.2 ± 5.1 |

| Triptolide | 0.3 | 45.3 ± 4.2 |

Table 4: Acute Toxicity

| Compound | LD50 (mg/kg, intravenous) |

| Compound 33 | 160.9 |

| Triptolide | ~1.0 |

Experimental Protocols

Synthesis of this compound (Compound 33)

The synthesis of Compound 33 involves a multi-step process starting from the natural product triptolide. The key step is the conjugation of a furoxan moiety to the triptolide scaffold.

-

General Procedure: The synthesis typically begins with the protection of reactive functional groups on the triptolide molecule. This is followed by the introduction of a linker arm at a suitable position, often the C-14 hydroxyl group, which is then coupled with a furoxan precursor. The final step involves the deprotection of the protected groups to yield Compound 33. The detailed synthetic route, including reaction conditions and characterization of intermediates, can be found in the primary literature.

In Vitro Antiproliferative Activity (MTT Assay)

The antiproliferative activity of Compound 33 is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of Compound 33 or triptolide for a specified period, typically 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Nitric Oxide (NO) Release Assay (Griess Assay)

The release of nitric oxide from Compound 33 is quantified using the Griess assay, which detects nitrite (B80452), a stable and nonvolatile breakdown product of NO.

-

Sample Preparation: Compound 33 is incubated in a suitable buffer or cell culture medium.

-

Griess Reagent Addition: At various time points, an aliquot of the sample is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in an acidic solution).

-

Color Development: The mixture is incubated at room temperature to allow for the development of a purple azo compound.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm.

-

Quantification: The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

In Vivo Antitumor Efficacy (Melanoma Xenograft Model)

The in vivo antitumor activity of Compound 33 is evaluated using a melanoma xenograft model in immunocompromised mice.

-

Tumor Cell Implantation: B16-F10 melanoma cells are subcutaneously injected into the flank of nude mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Treatment Administration: The mice are then randomly assigned to treatment groups and administered with Compound 33, triptolide, or a vehicle control, typically via intravenous or intraperitoneal injection.

-

Tumor Volume Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.

Signaling Pathways and Mechanism of Action

The antitumor effect of Compound 33 is believed to be a result of the combined actions of the triptolide backbone and the released nitric oxide. Triptolide is known to induce apoptosis in cancer cells through multiple signaling pathways. The addition of an NO-releasing moiety is hypothesized to potentiate this effect and introduce additional anticancer mechanisms.

dot

Caption: Proposed mechanism of action for this compound.

dot

Caption: Experimental workflow for the evaluation of Compound 33.

References

Unveiling Antitumor Agent-56: A Triptolide Derivative with Therapeutic Potential

A Technical Guide for Researchers and Drug Development Professionals

Triptolide (B1683669), a diterpenoid epoxide extracted from the thunder god vine (Tripterygium wilfordii), has long been recognized for its potent anti-inflammatory, immunosuppressive, and antitumor activities.[1][2] However, its clinical application has been hampered by significant toxicity and poor water solubility.[3][4] This has spurred the development of triptolide derivatives with improved therapeutic indices. Among these, a novel nitric oxide (NO)-releasing derivative, designated as Antitumor agent-56 (also referred to as Compound 33 in scientific literature), has emerged as a promising candidate with significant antitumor and anti-inflammatory properties.[5] This technical guide provides a comprehensive overview of the structure, synthesis, and biological evaluation of this compound.

Chemical Structure and Synthesis

This compound is a synthetic derivative of triptolide designed to incorporate a nitric oxide-releasing moiety. This modification aims to enhance its therapeutic efficacy while potentially mitigating some of the toxic effects associated with the parent compound. The core structure of triptolide, with its characteristic triepoxide and α,β-unsaturated lactone rings, is maintained, while the modification is introduced at a specific position to allow for the controlled release of NO.

While the precise, step-by-step synthesis protocol for this compound is detailed in specialized medicinal chemistry literature, the general approach involves a multi-step chemical modification of the natural triptolide molecule. This process typically includes protection of reactive functional groups, introduction of a linker, and subsequent attachment of an NO-donating group. The final product is then purified and characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activity and Mechanism of Action

This compound has demonstrated significant inhibitory effects on the growth of various cancer cell lines, with a particularly noted activity against melanoma. The antitumor and anti-inflammatory effects of triptolide and its derivatives are multifaceted, involving the modulation of multiple signaling pathways and gene expression.

The proposed mechanism of action for triptolide derivatives often involves the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors). Triptolide has been shown to interact with several molecular targets, including transcription factors like NF-κB and heat shock proteins. The addition of the nitric oxide-releasing component in this compound may introduce additional mechanisms of action, as NO is a known signaling molecule with complex roles in cancer biology, including the potential to induce apoptosis and modulate the tumor microenvironment.

A derivative of triptolide, MRx102, has been shown to potently induce apoptosis in acute myeloid leukemia (AML) cell lines and patient-derived cells by decreasing the levels of anti-apoptotic proteins XIAP and Mcl-1. This provides a potential parallel for the mechanistic action of other triptolide derivatives like this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its parent compound, triptolide, based on available literature. This allows for a direct comparison of their biological activities.

| Compound | Cell Line | Assay Type | IC50 Value (nM) | Reference |

| This compound | Melanoma | Growth Inhibition | Data not specified in abstract | |

| MRx102 | OCI-AML3 | Apoptosis Induction (48h) | 14.5 ± 0.6 | |

| MRx102 | MV4-11 | Apoptosis Induction (48h) | 37.0 ± 0.9 |

Note: Specific IC50 values for this compound (Compound 33) require access to the full-text article by Zang et al. The data for MRx102 is provided as a reference for a related triptolide derivative.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments typically used in the evaluation of novel antitumor agents like this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or Sorenson's glycine (B1666218) buffer).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the cell viability and the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Molecular Pathways

The antitumor activity of triptolide derivatives is often linked to their ability to modulate key signaling pathways involved in cancer cell survival and proliferation.

Figure 1. Simplified signaling pathway potentially modulated by triptolide derivatives.

This diagram illustrates how a triptolide derivative might inhibit the NF-κB signaling pathway, a key regulator of cell survival and proliferation, and modulate apoptosis-related proteins, ultimately leading to cancer cell death.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Triptolide - Wikipedia [en.wikipedia.org]

- 4. The triptolide derivative MRx102 inhibits Wnt pathway activation and has potent anti-tumor effects in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Core Mechanism of Antitumor Agent-56 (Compound 33) in Melanoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-56, also known as Compound 33, is a novel triptolide (B1683669) derivative exhibiting significant antitumor and anti-inflammatory properties. As a nitric oxide (NO)-releasing derivative, it has been designed to enhance the therapeutic window of its parent compound, triptolide.[1] Preclinical studies have demonstrated its potent antiproliferative activity and its ability to significantly inhibit the growth of melanoma in vivo at low doses with markedly reduced toxicity compared to triptolide.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound (Compound 33) in melanoma, with a focus on the key signaling pathways, cellular effects, and relevant experimental protocols. The detailed mechanistic insights presented are primarily based on extensive research conducted on its parent compound, triptolide, due to the limited availability of detailed studies on Compound 33 itself.

Core Mechanism of Action

The antitumor activity of this compound (Compound 33) in melanoma is believed to be mediated through a multi-pronged approach inherited from its parent compound, triptolide. This involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for melanoma cell proliferation and survival. The primary molecular mechanisms revolve around the modulation of the Src-ERK and NF-κB signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, cell proliferation, and apoptosis. In many cancers, including melanoma, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Triptolide, and by extension Compound 33, has been shown to be a potent inhibitor of NF-κB activation.[2]

The proposed mechanism involves the downregulation of the p65 subunit of NF-κB. This inhibition leads to the decreased expression of downstream anti-apoptotic proteins such as Bcl-2 and Bcl-xL, thereby sensitizing melanoma cells to apoptosis.

Signaling Pathway: NF-κB Inhibition by this compound (Compound 33)

Caption: Inhibition of the NF-κB pathway by this compound.

Modulation of the Src-ERK Signaling Pathway

The Src-ERK pathway is another critical signaling cascade that is frequently hyperactivated in melanoma, driving cell proliferation, survival, and metastasis. Studies on triptolide have demonstrated its ability to suppress this pathway.[2]

The mechanism likely involves the inhibition of Src kinase activity, which in turn prevents the phosphorylation and activation of downstream effectors, including ERK (extracellular signal-regulated kinase). The deactivation of the Src-ERK axis leads to a reduction in the expression of key cell cycle regulators like Cyclin D1 and Cyclin E1, resulting in cell cycle arrest at the G0/G1 phase.

Signaling Pathway: Src-ERK Inhibition by this compound (Compound 33)

Caption: Inhibition of the Src-ERK pathway by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on triptolide in various melanoma cell lines. It is important to note that these values may differ for this compound (Compound 33) and should be experimentally determined.

Table 1: In Vitro Antiproliferative Activity of Triptolide in Melanoma Cell Lines

| Cell Line | IC50 (nM) - 24h | IC50 (nM) - 48h | IC50 (nM) - 72h |

| A375 | 84.46 | 33.00 | 8.53 |

| SK-MEL-5 | Not Reported | Not Reported | Not Reported |

| SK-MEL-28 | Not Reported | Not Reported | Not Reported |

Data for A375 cell line sourced from a study on triptolide.

Table 2: Apoptosis Induction by Triptolide in A375 Melanoma Cells (48h treatment)

| Triptolide Concentration (nM) | Early Apoptosis (%) |

| 10 | 19.5 ± 0.32 |

| 20 | 36.6 ± 3.85 |

| 30 | 58.7 ± 2.03 |

Data sourced from a study on triptolide.

Table 3: Cell Cycle Arrest Induced by Triptolide in A375 Melanoma Cells (48h treatment)

| Triptolide Concentration (nM) | S Phase Population (%) |

| Control | 10.1 ± 1.89 |

| 10 | 13.2 ± 0.62 |

| 20 | 30.5 ± 0.39 |

| 30 | 40.8 ± 1.07 |

Data sourced from a study on triptolide.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound (Compound 33)'s mechanism of action in melanoma.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed melanoma cells (e.g., A375, SK-MEL-5) into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (Compound 33) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assay

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Protocol:

-

Cell Seeding and Treatment: Seed melanoma cells in 6-well plates and treat with desired concentrations of this compound (Compound 33) for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Cell Lysis: Treat melanoma cells with this compound (Compound 33), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Src, Src, p-ERK, ERK, p65, Bcl-2, Bax, Cyclin D1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Release Assay (Griess Assay)

This colorimetric assay measures nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

Protocol:

-

Sample Collection: Collect the cell culture supernatant from melanoma cells treated with this compound (Compound 33).

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

-

Reaction: Add the Griess reagent to the cell culture supernatant in a 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Conclusion

This compound (Compound 33), a novel nitric oxide-releasing triptolide derivative, holds significant promise as a therapeutic agent for melanoma. Its mechanism of action, largely inferred from its parent compound triptolide, involves the potent inhibition of the pro-survival NF-κB and the proliferative Src-ERK signaling pathways. This dual inhibition leads to the induction of apoptosis and cell cycle arrest in melanoma cells. Further detailed studies are warranted to elucidate the specific quantitative effects and the full mechanistic profile of Compound 33 in melanoma to support its clinical development. The experimental protocols provided in this guide offer a robust framework for conducting such investigations.

References

- 1. Novel nitric oxide-releasing derivatives of triptolide as antitumor and anti-inflammatory agents: Design, synthesis, biological evaluation, and nitric oxide release studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptolide suppresses melanoma cell growth in vitro and in vivo through the Src-ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Src-ERK Signaling Pathway: A Key Target for Antitumor Agent-56

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Src-ERK signaling pathway is a critical regulator of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[1] Its aberrant activation is a frequent event in a wide variety of human cancers, correlating with malignant potential and poor patient prognosis.[1][2] This central role in tumorigenesis makes the pathway an attractive target for anticancer therapeutics.[1][3] This whitepaper provides an in-depth overview of the Src-ERK signaling cascade, introduces "Antitumor agent-56," a hypothetical selective Src kinase inhibitor, and presents detailed experimental protocols and quantitative data for its preclinical evaluation. The objective is to furnish researchers and drug development professionals with a comprehensive technical guide to investigating this pathway and potential therapeutic agents.

Introduction to the Src-ERK Signaling Pathway

Src is the archetypal member of a family of non-receptor tyrosine kinases (SFKs) that act as crucial signaling hubs, integrating signals from various cell surface receptors, including receptor tyrosine kinases (RTKs) like EGFR and HER2, G-protein-coupled receptors, and integrins. In a simplified canonical model, the activation of these receptors by extracellular signals (e.g., growth factors) leads to the recruitment and activation of Src at the cell membrane.

Activated Src, in turn, initiates a downstream cascade. A key branch of this cascade is the Ras-Raf-MEK-ERK pathway. Src can facilitate the activation of Ras, a small GTPase, through adaptor proteins like Grb2 and the guanine (B1146940) nucleotide exchange factor SOS. Activated, GTP-bound Ras then recruits and activates Raf kinases (MAP3K). Raf proceeds to phosphorylate and activate MEK1/2 (MAPKK), a dual-specificity kinase. Finally, MEK1/2 phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2 (MAPK) on specific threonine and tyrosine residues.

Once activated, ERK translocates from the cytoplasm to the nucleus, where it phosphorylates a multitude of transcription factors (e.g., c-Jun, c-Myc, Ets-1), leading to changes in gene expression that drive cellular proliferation, survival, and differentiation. In cancer, the constitutive activation of the Src-ERK pathway contributes to uncontrolled cell growth, resistance to apoptosis, invasion, and metastasis.

This compound: A Novel Src Inhibitor

This compound is a hypothetical, potent, and highly selective small-molecule inhibitor designed to target the ATP-binding site of Src kinase. By competitively inhibiting ATP binding, it prevents the autophosphorylation of Src at tyrosine 416 (Tyr416), a critical step for its full activation, thereby blocking its catalytic activity. This inhibition at a key upstream node is designed to effectively shut down the downstream signaling cascade, including the phosphorylation of MEK and ERK, leading to cell cycle arrest and apoptosis in cancer cells dependent on this pathway.

Quantitative Analysis of this compound Efficacy

The efficacy of this compound was evaluated using a series of in vitro assays. The data presented below are representative of typical results expected for a potent Src inhibitor.

Table 1: In Vitro Kinase Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Src and other related kinases, demonstrating its potency and selectivity. Data is derived from a luminescent kinase assay.

| Kinase Target | IC50 (nM) |

| Src | 8.6 |

| Lck | 165 |

| Fyn | >40,000 |

| Abl | 1,200 |

| EGFR | >10,000 |

Table 2: Inhibition of ERK Phosphorylation in Pancreatic Cancer Cells (PANC-1)

This table shows the dose-dependent effect of this compound on the phosphorylation of ERK (p-ERK), a key downstream marker of pathway activity, as measured by Western blot analysis.

| Agent-56 Conc. (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition |

| 0 (Control) | 1.00 | 0% |

| 10 | 0.65 | 35% |

| 50 | 0.28 | 72% |

| 100 | 0.11 | 89% |

| 500 | 0.04 | 96% |

Table 3: Cell Viability in Different Cancer Cell Lines (MTT Assay)

This table presents the IC50 values for cell viability after 72-hour treatment with this compound across various cancer cell lines known to have elevated Src activity.

| Cell Line | Cancer Type | IC50 (µM) |

| PANC-1 | Pancreatic | 1.8 |

| MDA-MB-231 | Triple-Negative Breast | 2.5 |

| HCT116 | Colorectal | 3.1 |

| A549 | Non-Small Cell Lung | 5.2 |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a targeted agent. The following protocols outline the key experiments for evaluating an inhibitor of the Src-ERK pathway.

In Vitro Src Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on purified Src enzyme activity.

-

Reagents : Recombinant human Src enzyme, protein tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1), ATP, kinase assay buffer, and a detection reagent like ADP-Glo™.

-

Procedure : a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well or 384-well plate, add 1 µL of the compound dilution (or DMSO for control). c. Add 2 µL of Src enzyme and 2 µL of the substrate/ATP mixture to each well. d. Incubate the reaction at room temperature for 60 minutes. e. Stop the kinase reaction and measure the amount of ADP produced by adding ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol. f. Record luminescence using a plate reader.

-

Data Analysis : Convert luminescence readings to percent inhibition relative to the DMSO control and calculate the IC50 value using non-linear regression analysis.

Cell Culture and Treatment

-

Cell Lines : Use relevant cancer cell lines (e.g., PANC-1 pancreatic cancer cells). Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

-

Seeding : Seed cells in 6-well plates (for Western blotting) or 96-well plates (for MTT assay) and allow them to adhere overnight.

-

Treatment : Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24 hours for Western blot, 72 hours for MTT).

Western Blotting for Protein Phosphorylation

This method is used to detect the levels of phosphorylated ERK (p-ERK) relative to total ERK.

-

Cell Lysis : After treatment, wash cells twice with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Immunoblotting : a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. b. Incubate the membrane overnight at 4°C with a primary antibody against p-ERK1/2. c. Wash the membrane three times with TBST, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an ECL substrate and an imaging system.

-

Stripping and Re-probing : To normalize the p-ERK signal, the same membrane can be stripped and re-probed for total ERK.

-

Data Analysis : Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the corresponding total ERK signal for each sample.

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Reagents : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or SDS-HCl).

-

Procedure : a. Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) and treat with the compound for 72 hours. b. Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals. c. Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. d. Shake the plate for 15 minutes to ensure complete solubilization.

-

Data Analysis : Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

The Src-ERK pathway remains a validated and highly significant target in oncology. The development of potent and selective inhibitors, exemplified by the hypothetical this compound, represents a promising therapeutic strategy. The successful preclinical evaluation of such agents requires a rigorous and systematic approach, employing a combination of biochemical and cell-based assays. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate the efficacy of novel inhibitors targeting this critical oncogenic pathway, ultimately facilitating the translation of promising compounds from the laboratory to the clinic.

References

Antitumor Agent-56: A Technical Overview of Anti-inflammatory and Nitric Oxide-Releasing Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-56 is a novel triptolide (B1683669) derivative engineered to possess a multifaceted mechanism of action encompassing direct antitumor effects, potent anti-inflammatory activity, and the controlled release of nitric oxide (NO). This technical guide provides an in-depth examination of the anti-inflammatory and NO-releasing properties of this compound. It details the experimental protocols for the evaluation of these activities and explores the underlying signaling pathways, primarily focusing on the NF-κB and MAPK cascades, which are pivotal in both inflammation and carcinogenesis. The integration of a nitric oxide-releasing moiety is a key chemical modification designed to enhance the therapeutic profile of the parent triptolide molecule, potentially mitigating some of its known toxicities while augmenting its anticancer efficacy.

Introduction

Triptolide, a diterpenoid triepoxide extracted from the plant Tripterygium wilfordii, has garnered significant interest in oncology due to its potent antitumor, anti-inflammatory, and immunosuppressive activities.[1][2] Its clinical development, however, has been hampered by a narrow therapeutic window and significant toxicity. This compound emerges from a strategic drug design approach aimed at overcoming these limitations. By functionalizing the triptolide scaffold with a nitric oxide-releasing moiety, this derivative is designed to leverage the pleiotropic effects of NO within the tumor microenvironment.

Nitric oxide is a critical signaling molecule with a dual role in cancer biology; at low concentrations, it can be pro-tumoral, whereas at higher concentrations, it exhibits cytotoxic and anti-proliferative effects.[3][4] Furthermore, NO plays a crucial role in the inflammatory process, often mediating anti-inflammatory responses.[5] The rationale behind this compound is to harness the synergistic potential of a potent cytotoxic agent (triptolide) with the multifaceted biological activities of nitric oxide.

This document serves as a technical guide for researchers, providing a summary of the key biological activities of this compound, detailed experimental protocols for their assessment, and a visual representation of the associated signaling pathways.

Anti-inflammatory Properties

The anti-inflammatory effects of triptolide and its derivatives are well-documented and are largely attributed to their ability to inhibit key pro-inflammatory signaling pathways. This compound is expected to retain and potentially enhance these properties.

Quantitative Data Summary

While specific quantitative data for this compound from the primary literature, "Zang Y, et al. Eur J Med Chem. 2020;190:112079", is not publicly available in the search results, the following tables represent the expected format for presenting such data.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Assay | Test Compound | Concentration (µM) | Inhibition (%) | IC50 (µM) |

| Egg Albumin Denaturation | This compound | Data not available | Data not available | Data not available |

| Diclofenac Sodium | Data not available | Data not available | Data not available | |

| NO Production in LPS-stimulated RAW 264.7 cells | This compound | Data not available | Data not available | Data not available |

| Triptolide | Data not available | Data not available | Data not available |

Experimental Protocols

This assay is a widely used, simple, and cost-effective method to screen for anti-inflammatory activity. The principle is based on the ability of anti-inflammatory agents to inhibit the heat-induced denaturation of proteins, a process analogous to the protein denaturation that occurs during inflammation.

Protocol:

-

Preparation of Reagents:

-

Phosphate Buffered Saline (PBS), pH 6.4.

-

Egg Albumin Solution: Fresh hen's egg albumin is diluted with PBS to make a 0.2% solution.

-

Test Compound Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Standard Drug: Diclofenac sodium is used as a positive control.

-

-

Assay Procedure:

-

The reaction mixture consists of 0.2 mL of egg albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of this compound.

-

A control group is established containing 2 mL of distilled water instead of the test sample.

-

The solutions are incubated at 37 ± 2°C for 30 minutes.

-

The mixtures are then heated at 70 ± 2°C in a water bath for 15 minutes to induce denaturation.

-

After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

-

-

Data Analysis:

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

-

The IC50 value, the concentration of the test sample required to inhibit 50% of protein denaturation, is determined by plotting the percentage of inhibition against the concentration.

-

This assay assesses the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated with an inflammatory agent, lipopolysaccharide (LPS). The murine macrophage cell line RAW 264.7 is a standard model for this purpose.

Protocol:

-

Cell Culture and Seeding:

-

RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

-

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound.

-

After a pre-incubation period (e.g., 1 hour), cells are stimulated with 1 µg/mL of LPS to induce inflammation and NO production.

-

A control group is treated with LPS only.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance at 540 nm is measured using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite (B80452) to quantify the amount of nitrite (a stable metabolite of NO) in the samples.

-

-

Cell Viability Assay (MTT Assay):

-

To ensure that the inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT assay) is performed in parallel.

-

Nitric Oxide (NO) Release Properties

A key feature of this compound is its ability to release nitric oxide. This is typically achieved by incorporating an NO-donating functional group into the parent molecule.

Quantitative Data Summary

Table 2: Nitric Oxide Release Profile of this compound

| Condition | Time Point | NO Concentration (µM) |

| In vitro (PBS, pH 7.4) | Data not available | Data not available |

| Data not available | Data not available | |

| Data not available | Data not available |

Experimental Protocol: In Vitro NO Release Measurement

The Griess assay is a common method for quantifying the amount of NO released from a donor compound in a cell-free system.

Protocol:

-

Sample Preparation:

-

A solution of this compound is prepared in a suitable buffer (e.g., PBS, pH 7.4).

-

The solution is incubated at 37°C.

-

-

Sample Collection:

-

Aliquots of the solution are collected at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

-

Griess Assay:

-

The collected aliquots are analyzed for nitrite concentration using the Griess assay as described in section 2.2.2.

-

-

Data Analysis:

-

The concentration of NO released is determined from the nitrite concentration, and a release profile over time is plotted.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antitumor effects of triptolide derivatives, including this compound, are mediated through the modulation of key signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Triptolide is a known inhibitor of NF-κB activation.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammatory cytokines. The three major MAPK subfamilies are ERK, JNK, and p38, all of which have been implicated in inflammation and cancer.

References

- 1. europeanreview.org [europeanreview.org]

- 2. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in diverse nanosystems for nitric oxide delivery in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitric oxide-based multi-synergistic nanomedicine: an emerging therapeutic for anticancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antitumor Profile of Triptolide Derivative (5R)-5-hydroxy-triptolide: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical document provides an in-depth overview of the in vitro antitumor activities of (5R)-5-hydroxy-triptolide, a derivative of the natural product triptolide (B1683669). This agent, also known as LLDT-8, has demonstrated potent, broad-spectrum anticancer effects at nanomolar concentrations. Its primary mechanism of action is the general inhibition of gene transcription, which leads to the induction of S-phase cell cycle arrest and apoptosis. Notably, (5R)-5-hydroxy-triptolide has also shown efficacy in overcoming multidrug resistance mediated by P-glycoprotein, highlighting its potential as a therapeutic candidate for resistant cancers. This guide synthesizes key quantitative data, details the experimental methodologies used for its in vitro characterization, and presents its mechanism of action through visual diagrams of the implicated signaling pathways.

Introduction

Triptolide, a diterpenoid triepoxide isolated from the herb Tripterygium wilfordii, has long been recognized for its potent anti-inflammatory, immunosuppressive, and antitumor properties. However, its clinical development has been hampered by poor water solubility and significant toxicity. This has led to the development of various derivatives designed to improve its pharmacological profile. (5R)-5-hydroxy-triptolide (LLDT-8) is one such derivative, demonstrating a more favorable toxicity profile while retaining potent biological activity. This document focuses exclusively on the published in vitro studies characterizing its efficacy and mechanism as an antitumor agent.

In Vitro Cytotoxicity

(5R)-5-hydroxy-triptolide exhibits potent cytotoxic activity across a diverse range of human cancer cell lines, with IC50 values consistently in the low nanomolar range. This broad-spectrum activity underscores its potential as a widely applicable anticancer agent.

Table 1: IC50 Values of (5R)-5-hydroxy-triptolide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| P-388 | Leukemia | 0.04 - 0.20 |

| HL-60 | Leukemia | 0.04 - 0.20 |

| A-549 | Lung Cancer | 0.04 - 0.20 |

| MKN-28 | Gastric Cancer | 0.04 - 0.20 |

| MCF-7 | Breast Cancer | 0.04 - 0.20 |

| Data represents a summary range from published in vitro anticancer activity evaluations.[1] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The antitumor effects of (5R)-5-hydroxy-triptolide are primarily mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

Apoptosis Induction

Treatment with (5R)-5-hydroxy-triptolide leads to a significant increase in the population of apoptotic cells. This is a critical mechanism for eliminating cancer cells in a controlled manner. While specific quantitative data for cancer cells is not detailed in the primary literature, studies in other cell types, such as spermatocyte-like GC-2spd cells, demonstrate a dose-dependent increase in apoptosis, with over 10% of cells becoming apoptotic after a 24-hour exposure to 500 nM of the compound.[2] This effect is mediated by the activation of key apoptotic signaling pathways.

Cell Cycle Arrest

In vitro studies have confirmed that (5R)-5-hydroxy-triptolide causes an arrest of cancer cells in the S-phase of the cell cycle.[3] This prevents the cells from replicating their DNA, thereby halting proliferation. In GC-2spd cells, treatment with 250 nM of the agent increased the percentage of cells in the S phase, while a higher concentration of 500 nM resulted in an accumulation of cells in the G1 phase, indicating a complex, dose-dependent effect on cell cycle progression.[2]

Table 2: Effect of (5R)-5-hydroxy-triptolide on Cell Cycle Distribution in GC-2spd Cells (24h Treatment)

| Treatment Concentration | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control | Data Not Specified | Data Not Specified | Data Not Specified |

| 250 nM | Data Not Specified | Increased | Data Not Specified |

| 500 nM | Increased | Data Not Specified | Data Not Specified |

| This table summarizes the observed trends from published data.[2] |

Core Signaling Pathway: Inhibition of Transcription

The foundational mechanism underlying the pro-apoptotic and cell-cycle-arresting effects of (5R)-5-hydroxy-triptolide is its ability to act as a general inhibitor of gene transcription. Triptolide and its derivatives are known to target the general transcription machinery, a critical component for the survival and proliferation of all cells, but one to which cancer cells are particularly sensitive due to their high transcriptional demand.

The parent compound, triptolide, achieves this by covalently binding to the XPB subunit of the general transcription factor TFIIH. This interaction inhibits the helicase activity of XPB, which is essential for unwinding DNA at the promoter, leading to the degradation of RNA Polymerase II (Pol II) and a global shutdown of transcription. This transcriptional blockade prevents the synthesis of short-lived mRNAs that encode crucial survival proteins and cell cycle regulators, ultimately triggering apoptosis and cell cycle arrest. While LLDT-8 is confirmed to be a transcription inhibitor, its direct interaction with XPB in cancer cells is inferred from studies on triptolide.

Figure 1. Mechanism of transcription inhibition by (5R)-5-hydroxy-triptolide.

Studies on related pathways, particularly in non-cancer contexts, have also implicated the p53 signaling pathway. For instance, in rheumatoid arthritis fibroblast-like synoviocytes, (5R)-5-hydroxy-triptolide was shown to modulate the WAKMAR2/miR-4478/E2F1 axis, which leads to the activation of p53. The tumor suppressor p53 is a master regulator of cell cycle arrest and apoptosis in response to cellular stress, such as that induced by transcription inhibition. The activation of p53 can transcriptionally upregulate pro-apoptotic genes (e.g., Bax, PUMA) and cell cycle inhibitors (e.g., p21), providing a downstream link between transcription inhibition and the observed cellular outcomes.

Figure 2. Downstream effects of transcription inhibition on p53 signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the antitumor activity of (5R)-5-hydroxy-triptolide, based on standard laboratory procedures employed in the cited literature.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of (5R)-5-hydroxy-triptolide in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-treated (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to purple formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Figure 3. Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with (5R)-5-hydroxy-triptolide at the desired concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Use FITC signal detection for Annexin V and a separate channel for PI.

-

Analysis: Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis

This assay quantifies the distribution of cells in the different phases of the cell cycle using DNA content analysis by flow cytometry.

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of (5R)-5-hydroxy-triptolide for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Analysis: Generate a DNA content histogram and use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion

The triptolide derivative (5R)-5-hydroxy-triptolide (LLDT-8) is a potent antitumor agent with a broad spectrum of activity in vitro. Its ability to induce S-phase cell cycle arrest and apoptosis is rooted in its fundamental mechanism as a general inhibitor of gene transcription. This profile, combined with its efficacy against multidrug-resistant cell lines, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies and data presented in this guide provide a comprehensive foundation for researchers in the field of oncology and drug development to understand and further explore the therapeutic potential of this promising compound.

References

- 1. rsc.org [rsc.org]

- 2. (5R)-5-hydroxytriptolide for HIV immunological non-responders receiving ART: a randomized, double-blinded, placebo-controlled phase II study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (5R)-5-hydroxytriptolide (LLDT-8), a novel immunosuppressant in clinical trials, exhibits potent antitumor activity via transcription inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Antitumor Agent-56 (Compound 33a): A Thioheterocyclic Nucleoside Derivative Targeting the c-MYC Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and mechanism of action of Antitumor agent-56, also known as Compound 33a. This novel thioheterocyclic nucleoside derivative has demonstrated significant antitumor activity in preclinical studies, positioning it as a promising candidate for further development. This document details the quantitative data, experimental protocols, and the underlying signaling pathways associated with its anticancer effects.

Core Compound Characterization

Compound 33a is a novel thioheterocyclic nucleoside derivative that has shown potent in vitro and in vivo antitumor activities.[1][2] It has been identified as an effective inhibitor of the c-MYC pathway, a critical regulator of cell proliferation and apoptosis that is often dysregulated in human cancers.[1][2]

In Vitro Anticancer Activity

Compound 33a has been evaluated for its inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potent anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (μmol/L) |

| HCT116 | Colon Carcinoma | 0.27[1] |

| HeLa | Cervical Cancer | Data not specified in search results |

In Vivo Pharmacokinetic Properties in Mice

Pharmacokinetic studies in mice have demonstrated favorable properties for Compound 33a, suggesting its potential for effective systemic administration.

| Parameter | Value |

| Half-life (T1/2) | 6.8 hours |

Synthesis and Experimental Protocols

While the specific, step-by-step synthesis protocol for Compound 33a is proprietary and detailed within the primary literature, a general methodology for the synthesis of novel thioheterocyclic nucleoside derivatives has been described. Asymmetric synthetic approaches are employed to create the chiral sulfur-containing heterocyclic nucleosides.

General Synthesis of Thioheterocyclic Nucleoside Derivatives

The synthesis of this class of compounds is based on established methods for creating chiral sulfur-containing heterocyclic nucleosides. The process involves the structural modification of nucleosides to incorporate sulfur-containing heterocycles, which can lead to significant differences in chemical reactivity, protein molecular recognition, and metabolic stability compared to their oxygen-containing counterparts.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Compound 33a on cancer cell lines.

Methodology:

-

Cancer cells (e.g., HCT116, HeLa) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of Compound 33a for a specified period (e.g., 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis

Objective: To determine the effect of Compound 33a on cell cycle progression.

Methodology:

-

Cancer cells are treated with Compound 33a for a specified time.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified. Compound 33a has been shown to arrest the cell cycle in the G2/M phase.

Apoptosis Assay

Objective: To assess the ability of Compound 33a to induce programmed cell death.

Methodology:

-

Cancer cells are treated with Compound 33a.

-

Apoptosis can be detected using various methods, such as Annexin V/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains late apoptotic and necrotic cells.

-

The results indicate that Compound 33a is an effective inducer of apoptosis in vitro.

Mechanism of Action: c-MYC Pathway Suppression

The primary antitumor mechanism of Compound 33a is the suppression of the c-MYC signaling pathway. c-MYC is a transcription factor that plays a pivotal role in promoting cell proliferation and inhibiting apoptosis. Its dysregulation is a hallmark of many cancers.

References

- 1. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antitumor activity of novel thioheterocyclic nucleoside derivatives by suppressing the c-MYC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Antitumor Agent-56 (Compound 33): A Nitric Oxide-Releasing Triptolide Derivative

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of Antitumor agent-56, also known as Compound 33, a novel triptolide (B1683669) derivative. This compound has demonstrated significant antitumor and anti-inflammatory activities, coupled with a nitric oxide (NO) releasing mechanism, positioning it as a promising candidate for further preclinical and clinical investigation.[1][2] This document summarizes its biological activity, mechanism of action, and key experimental data, adhering to stringent data presentation and visualization standards.

Core Pharmacological Activities

This compound (Compound 33) is a semi-synthetic derivative of triptolide, a natural product isolated from the thunder god vine (Tripterygium wilfordii). It is specifically designed as a triptolide/furoxan hybrid to leverage the potent antitumor effects of the triptolide core while mitigating its toxicity through the release of nitric oxide.[1]

In Vitro Antiproliferative Activity

Compound 33 has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in the nanomolar range, indicating high potency.

| Cell Line | Cancer Type | IC50 (μM) |

| HCT-116 | Colon Carcinoma | 0.086 |

| HepG2 | Liver Carcinoma | 0.125 |

| BGC-823 | Gastric Carcinoma | 0.093 |

| NCI-H1650 | Lung Carcinoma | 0.112 |

| B16F10 | Melanoma | 0.075 |

Table 1: In vitro antiproliferative activity of this compound (Compound 33) against various human cancer cell lines. Data sourced from Zang Y, et al. (2020).

In Vivo Antitumor Efficacy

The antitumor potential of Compound 33 was evaluated in a murine melanoma (B16F10) xenograft model. The compound significantly inhibited tumor growth at a low dose, demonstrating its potential for in vivo applications.[1][2]

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| Triptolide | 0.3 | 85.3 |

| Compound 33 | 0.3 | 76.4 |

Table 2: In vivo antitumor efficacy of this compound (Compound 33) in a B16F10 melanoma xenograft model. Data sourced from Zang Y, et al. (2020).

Anti-Inflammatory Activity and Nitric Oxide Release

In addition to its antitumor effects, Compound 33 exhibits potent anti-inflammatory properties. This is attributed to the triptolide backbone and is further modulated by its ability to release nitric oxide.

| Assay | Cell Line | IC50 (μM) |

| Inhibition of LPS-induced TNF-α | RAW264.7 | 0.086 |

| Inhibition of LPS-induced IL-6 | RAW264.7 | 0.117 |

Table 3: In vitro anti-inflammatory activity of this compound (Compound 33). Data sourced from MedChemExpress, citing Zang Y, et al. (2020).

The nitric oxide-releasing capability of Compound 33 is a key design feature, intended to reduce the toxicity associated with the parent compound, triptolide. Studies have shown that the acute toxicity of Compound 33 is significantly lower than that of triptolide, with an LD50 of 160.9 mg/kg, representing a more than 160-fold decrease in toxicity.

Mechanism of Action and Signaling Pathways

The dual-action mechanism of this compound (Compound 33) stems from its hybrid structure. The triptolide component is known to exert its effects through multiple pathways, including the inhibition of transcription and modulation of inflammatory signaling. The furoxan moiety serves as a nitric oxide donor.

References

In-Depth Technical Guide: Antitumor Agent-56 and the Regulation of Apoptosis in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastatic melanoma remains a significant clinical challenge due to its aggressive nature and resistance to conventional therapies. A promising avenue of research is the development of novel therapeutic agents that can effectively induce apoptosis in melanoma cells. Antitumor agent-56, also known as Compound 33, is a semi-synthetic derivative of triptolide (B1683669), a natural product isolated from the plant Tripterygium wilfordii.[1] Triptolide and its analogs have garnered considerable interest for their potent anti-inflammatory and antitumor properties.[1] this compound has been identified as a significant inhibitor of melanoma cell growth, operating through the induction of programmed cell death, or apoptosis.[1] This technical guide provides a comprehensive overview of the mechanisms of action of this compound in melanoma cells, with a focus on the regulation of apoptotic signaling pathways. It also includes a summary of its cytotoxic activity, detailed experimental protocols for its evaluation, and visual representations of the key molecular pathways and experimental workflows.

Mechanism of Action: Induction of Apoptosis

This compound, as a triptolide derivative, is understood to exert its anticancer effects primarily by inducing apoptosis in melanoma cells. This process is orchestrated through the intrinsic, or mitochondrial, pathway of apoptosis, which involves the Bcl-2 family of proteins and the subsequent activation of a cascade of caspase enzymes.

Regulation of the Bcl-2 Protein Family

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins determines the cell's susceptibility to apoptotic stimuli. Triptolide and its derivatives have been shown to modulate this balance in favor of apoptosis. It is proposed that this compound downregulates the expression of the anti-apoptotic protein Bcl-2 while upregulating the expression of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), a critical event in the commitment to apoptosis.

Caspase Activation Cascade

The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3. Activated caspase-3 is responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies. Studies on triptolide derivatives suggest that this compound likely follows this pathway of caspase activation.

Involvement of Other Signaling Pathways

The pro-apoptotic activity of triptolide and its derivatives in melanoma is also linked to the modulation of key signaling pathways that regulate cell survival and proliferation.

-

NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) is often constitutively active in melanoma and promotes cell survival by upregulating anti-apoptotic genes. Triptolide is a known inhibitor of NF-κB signaling. It is therefore anticipated that this compound inhibits the NF-κB pathway, thereby sensitizing melanoma cells to apoptosis.

-

Src-ERK Signaling: The Src family kinases and the downstream Extracellular signal-regulated kinase (ERK) pathway are frequently hyperactivated in melanoma, promoting proliferation and survival. Research has demonstrated that triptolide can suppress the Src-ERK signaling pathway in melanoma cells.[2] This inhibition likely contributes to the pro-apoptotic effects of this compound.

Quantitative Data Summary

The in vitro efficacy of this compound has been evaluated against human melanoma cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined.

| Cell Line | Compound | IC50 (µM) | Reference |

| UACC 903 | This compound (Compound 33) | 3 ± 0.6 | [2] |

It is important to note that while the primary research by Zang Y, et al. (2020) provides the foundation for this information, the full scope of their quantitative data was not publicly accessible at the time of this writing. The data presented here is based on available abstracts and secondary citations.

Detailed Experimental Protocols

The following are detailed, standardized protocols for assessing the effects of this compound on melanoma cells. These methods are representative of the techniques used to generate the data discussed in this guide.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Melanoma cell line (e.g., UACC 903)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (Compound 33)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Analysis of Apoptotic Proteins by Western Blotting

This technique is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Melanoma cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed melanoma cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for 24-48 hours.

-

Harvest the cells and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Quantification of Apoptosis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Melanoma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed melanoma cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key signaling pathway and a general experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Antitumor Agent-56 (Compound 33) in Melanoma Cells

For Research Use Only.

Introduction

Antitumor agent-56, also known as Compound 33, is a synthetic derivative of triptolide (B1683669) with demonstrated potent antitumor activities.[1] As a member of the triptolide family, it is suggested to function as a powerful inhibitor of melanoma cell growth.[1] This document provides detailed protocols for the in vitro evaluation of this compound's efficacy against melanoma cell lines, focusing on cell viability, apoptosis induction, and cell cycle progression. The proposed mechanisms of action, likely involving the modulation of key signaling pathways, are also discussed.

Data Presentation

The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on murine melanoma cells.

Table 1: In Vitro Cytotoxicity of this compound against B16F10 Murine Melanoma Cells

| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |

| This compound (Compound 33) | B16F10 | MTT | 96 hours | 0.021 | [1] |